molecular formula C20H15ClN2O3S3 B2490072 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 865175-59-3

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No. B2490072
CAS RN: 865175-59-3
M. Wt: 462.98
InChI Key: FBJZMDJQFKYYEL-XDOYNYLZSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules through processes such as cyclization, alkylation, and condensation. For example, compounds similar to the target molecule have been synthesized through reactions like the cyclization of thioamide with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015). Such methodologies highlight the synthetic routes that could be adapted for the synthesis of our compound of interest.

Molecular Structure Analysis

The analysis of molecular structures typically involves spectroscopic techniques such as IR, 1H NMR, and MS spectra. Studies on similar compounds have established their structures using these techniques, confirming the presence of characteristic functional groups and backbone structures (Abbasi et al., 2011). Crystallographic studies can further elucidate the compound's molecular geometry and intermolecular interactions.

Chemical Reactions and Properties

The chemical reactivity of such compounds can encompass a variety of reactions, including electrophilic substitution and nucleophilic addition, depending on the functional groups present. For instance, benzo[b]thiophene derivatives have been shown to participate in reactions yielding a range of products with diverse biological activities (Amr et al., 2010). These reactions underscore the compound's versatile chemical properties.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of organic compounds are influenced by their molecular structure. For compounds with similar structures, crystallographic studies provide insights into their crystalline form, stability, and interactions, which are crucial for understanding their physical behavior (Sharma et al., 2016).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the molecule. For example, the presence of sulfonyl and carboxamide groups in related compounds influences their chemical behavior, such as their electrophilic and nucleophilic reaction sites (Kumara et al., 2009).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Approaches : Various synthetic routes have been explored for creating benzo[b]thiophene derivatives, including methodologies like the Heck reaction and Curtius rearrangement. For example, the synthesis of benzo[b]thiophenes via Pd(0)-catalyzed intramolecular cyclization of allyl o-iodophenyl sulfides has been reported (Arnau, Moreno-Mañas, & Pleixats, 1993).

  • Molecular Structure Analysis : The molecular structure of benzo[b]thiophene derivatives, including crystallographic studies, have been a subject of research. Such studies provide insights into the geometric configuration of these compounds and their intermolecular interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Biological and Pharmacological Activities

  • Antimicrobial and Antifungal Properties : Benzo[b]thiophene derivatives have been studied for their potential antimicrobial and antifungal activities. Research has shown that certain derivatives exhibit significant activity against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

  • Potential Anti-Cancer Properties : Some studies have explored the anti-cancer activities of benzo[b]thiophene derivatives. Specific compounds within this class have shown promise in inhibiting the growth of human tumor cells, indicating potential as anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Chemical Properties and Reactions

  • Reactivity and Derivatives Formation : The reactivity of benzo[b]thiophene derivatives with various chemical agents, leading to the formation of new compounds like carbamates, ureas, and pyrazoles, has been a subject of research. These studies help in understanding the chemical behavior and potential applications of these compounds (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).

Chemoresponsive Properties

  • Use as Chemosensors : Benzo[b]thiophene derivatives have been investigated for their potential use as chemosensors, particularly for the detection of anions like cyanide. This application is based on their unique photophysical properties and their ability to undergo specific chemical reactions in the presence of target analytes (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzo[d]thiazol derivatives have been found to have antimycobacterial activity .

properties

IUPAC Name

3-chloro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S3/c1-3-10-23-14-9-8-12(29(2,25)26)11-16(14)28-20(23)22-19(24)18-17(21)13-6-4-5-7-15(13)27-18/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJZMDJQFKYYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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